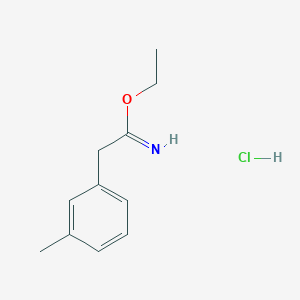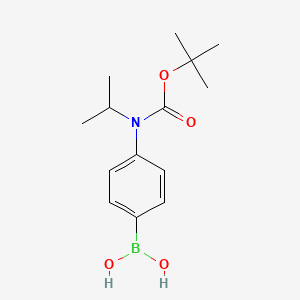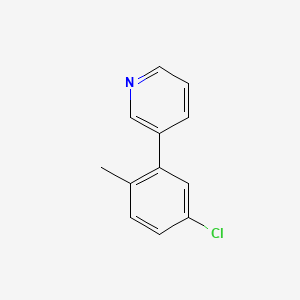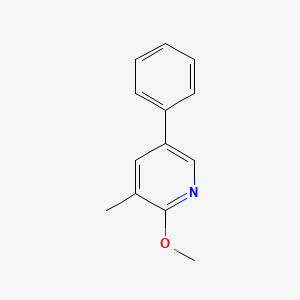
2-Cyano-4-phenylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-phenylphenol, 95% (2CPP) is an important organic compound that has been widely used in a variety of scientific applications. 2CPP is a phenolic compound with a unique structure that has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
2-Cyano-4-phenylphenol, 95% has been widely used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a solvent for the separation of organic compounds. It has also been used in the synthesis of pharmaceuticals, in the synthesis of dyes, and in the synthesis of polymers. Additionally, 2-Cyano-4-phenylphenol, 95% has been used in the synthesis of nanomaterials and in the production of biodegradable plastics.
Mechanism of Action
The mechanism of action of 2-Cyano-4-phenylphenol, 95% is not yet fully understood. It is believed that 2-Cyano-4-phenylphenol, 95% acts as a proton donor, which allows it to interact with other molecules and form new compounds. It is also believed that 2-Cyano-4-phenylphenol, 95% can act as a catalyst, allowing it to speed up the reaction of other molecules. Additionally, 2-Cyano-4-phenylphenol, 95% has been found to have an antioxidant effect, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
2-Cyano-4-phenylphenol, 95% has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and protozoa, and it has also been found to have an anti-inflammatory effect. Additionally, 2-Cyano-4-phenylphenol, 95% has been found to have an analgesic effect, which may be due to its ability to reduce the production of prostaglandins. Furthermore, 2-Cyano-4-phenylphenol, 95% has been found to have an anticoagulant effect, which may be due to its ability to inhibit the activity of thrombin.
Advantages and Limitations for Lab Experiments
2-Cyano-4-phenylphenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is also stable and relatively non-toxic. Additionally, it has a wide range of applications and can be used in a variety of experiments. However, 2-Cyano-4-phenylphenol, 95% has several limitations for use in lab experiments. It is not soluble in water, and it can also be difficult to store and handle. Additionally, it can be difficult to measure accurately, as it is a highly volatile compound.
Future Directions
The potential future directions for 2-Cyano-4-phenylphenol, 95% are vast. It has been found to have an antimicrobial effect, and further research into this area could lead to the development of new antibiotics. Additionally, its antioxidant effect could be further explored, as it may have potential applications in the prevention of diseases such as cancer and Alzheimer’s disease. Furthermore, its anticoagulant effect could be studied, as it may have potential applications in the treatment of cardiovascular diseases. Finally, its potential applications in the synthesis of nanomaterials and biodegradable plastics could be further explored, as these materials have a wide range of potential applications.
Synthesis Methods
2-Cyano-4-phenylphenol, 95% can be synthesized by either a direct condensation reaction of p-chloroaniline and phenol in the presence of a base catalyst, or by a multi-step process. The direct condensation method involves the reaction of p-chloroaniline and phenol in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, at temperatures between 80-100°C. The multi-step process involves the reaction of aniline and phenol with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium hydroxide and heating the reaction mixture at 80-100°C.
properties
IUPAC Name |
2-hydroxy-5-phenylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZWXBZWLXSLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673489 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-phenylphenol | |
CAS RN |
2492-28-6 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)
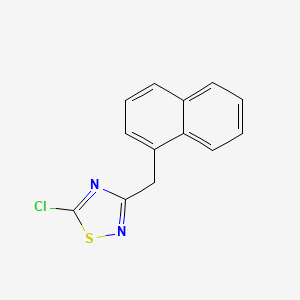
![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)
![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)
